Product packaging for Altizide(Cat. No.:CAS No. 133562-97-7)

Altizide

Cat. No.: B1665743
CAS No.: 133562-97-7
M. Wt: 383.9 g/mol
InChI Key: VGLGVJVUHYTIIU-UHFFFAOYSA-N
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Description

Evolution of Thiazide Diuretics in Medical Science and Research

The landscape of diuretic therapy underwent a significant transformation with the discovery and development of thiazide diuretics in the 1950s by scientists at Merck & Co., including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello. nih.govclinicaltrials.euebsco.comnih.govchemicalbook.com Prior to this, effective diuretics like organomercurials were available but often required injection and had toxic side effects with prolonged use. nih.gov The initial breakthrough in diuretic research involved the antibacterial agent sulfanilamide, which was found to inhibit the enzyme carbonic anhydrase in the kidney, leading to increased excretion of sodium and potassium. nih.gov However, carbonic anhydrase inhibitors had disadvantages, notably causing metabolic acidosis due to bicarbonate loss. nih.gov

The pursuit of agents that could enhance sodium and chloride excretion without disturbing electrolyte balance led to the development of chlorothiazide (B1668834), marketed in 1958 as Diuril. nih.govclinicaltrials.euebsco.com This marked the beginning of a new era of diuretic drugs, the thiazides, which were effective orally and proved safer than previous options. nih.govplos.org Thiazide diuretics quickly became a cornerstone in the treatment of hypertension and congestive heart failure, contributing to a measurable impact on declining cardiovascular disease death rates as early as 1959. nih.govebsco.comnih.gov Over decades, thiazides and thiazide-like diuretics have remained in continuous use, recognized for their efficacy in reducing the risk of death, stroke, heart attack, and heart failure associated with hypertension. clinicaltrials.eu

Althiazide's Position within the Thiazide Class: Research Significance

Althiazide is chemically classified as a benzothiadiazine and functions as a thiazide diuretic. nih.govontosight.aisynzeal.comnih.govsigmaaldrich.comwada-ama.org It is categorized as a low-ceiling diuretic, indicating that its diuretic effect reaches a plateau at a certain dose. synzeal.com Historically, Althiazide has been investigated in combination with other agents, such as spironolactone (B1682167), under brand names like Aldactazine, for the treatment of mild to moderate hypertension and congestive cardiac insufficiency. core.ac.ukontosight.ainih.gov

Research into Althiazide has explored its direct pharmacological effects and its interactions with biological targets beyond the primary sodium-chloride cotransporter (NCC) inhibition. For instance, Althiazide has been shown to bind to human carbonic anhydrase (CA) isoforms. Studies have demonstrated its affinity for human Carbonic Anhydrase II, with reported binding affinities (Ki) ranging from 75 nM to 75,000 nM, and an IC50 of 90 nM in specific assays. clinicaltrials.eu This interaction with CAs, although not considered the primary mechanism for its diuretic action, contributes to a broader understanding of its molecular pharmacology. nih.gov

Table 1: Althiazide's Binding Affinity to Human Carbonic Anhydrase II

ParameterValue (nM)Assay TypeSource
Ki (min)752 assays clinicaltrials.eu
Ki (max)75,0002 assays clinicaltrials.eu
IC50901 assay clinicaltrials.eu

Early clinical investigations, such as a 1979/1980 clinical trial conducted in Zambian and Kenyan Africans, assessed the efficacy of a spironolactone-Althiazide combination (100 mg spironolactone plus 60 mg Althiazide per day) in treating benign essential hypertension. nih.govnih.gov This trial reported statistically significant reductions in both systolic and diastolic blood pressures compared to placebo, with mean reductions of 30/16 mmHg for supine blood pressure in one study. nih.gov Notably, electrolytes generally remained within normal limits, and no serious side effects were reported in these studies. nih.govnih.gov

Table 2: Blood Pressure Reduction with Spironolactone-Althiazide Combination in Hypertension (1979/1980 Trial)

ParameterActive Treatment (Spironolactone 100 mg + Althiazide 60 mg/day)PlaceboSignificance (p)
Systolic BP Reduction (mean mmHg)30N/A<0.001
Diastolic BP Reduction (mean mmHg)16N/A<0.001

Pharmacokinetic studies on Althiazide in fixed combination with spironolactone have shown that Althiazide has a mean residence time (MRT) of approximately 4.94 to 5.31 hours, indicating its rapid elimination. researchgate.net Stability research has also highlighted that Althiazide is more susceptible to degradation at higher pH and temperature, with lower pH improving its stability. Furthermore, exposure to UV light can lead to its photodegradation into chlorothiazide, and it has been identified as the most unstable among Althiazide, hydrochlorothiazide (B1673439), and chlorothiazide in terms of degradation rate. researchgate.net

Current Gaps and Future Directions in Althiazide Research

Despite its established presence within the thiazide class, specific research focusing solely on Althiazide in contemporary settings has areas for further exploration. One significant ongoing research effort involves Althiazide (as Altizide) in the SPIRRIT-HFpEF (Spironolactone Initiation Registry Randomized Interventional Trial in Heart Failure with Preserved Ejection Fraction) clinical trial. nih.govrcsb.org This multicenter, prospective, randomized, open-label, blinded endpoint trial is investigating whether adding spironolactone or eplerenone (B1671536) to standard care can reduce cardiovascular deaths and hospitalizations for heart failure in patients with HFpEF. nih.govrcsb.org This pragmatic, registry-based trial, with an expected sample size of approximately 2400 patients, represents a key future direction for Althiazide research, aiming to establish its effectiveness in a challenging clinical population. rcsb.org

Beyond this specific trial, general gaps in thiazide diuretic research, which apply to Althiazide, include a more comprehensive understanding of their long-term mechanisms of action, particularly how they chronically lower blood pressure beyond the initial diuretic effect. nih.govnih.gov Further research is needed to identify specific patient populations that might derive greater benefit or be at higher risk for certain effects. pdbj.orgrethinkingclinicaltrials.orgamylyx.com The stability profile of Althiazide also suggests a need for further investigation into its degradation pathways and the implications of its degradation products in different physiological and storage conditions. researchgate.net

Methodological Considerations in Thiazide Research: An Overview

Research into thiazide diuretics, including Althiazide, employs a diverse array of methodologies to elucidate their pharmacological properties, clinical efficacy, and safety profiles. Common approaches include:

Clinical Trials: Randomized controlled trials (RCTs) and meta-analyses are fundamental for assessing the comparative effectiveness of thiazides, alone or in combination, on cardiovascular outcomes and mortality in hypertensive patients. eco-vector.comlgcstandards.comnih.gov Pragmatic clinical trials, like SPIRRIT-HFpEF, leverage real-world data from registries to enhance generalizability and cost-effectiveness. rcsb.org

Observational Studies: Retrospective cohort studies are used to examine associations between thiazide use and various outcomes, such as falls or syncope, while acknowledging potential confounding factors. pdbj.org

Pharmacogenomics, Metabolomics, and Lipidomics: These "omics" approaches are increasingly utilized to identify genetic signatures, novel metabolic pathways, and biomarkers that influence variability in patient response to thiazide diuretics.

Computational Chemistry: Techniques such as Density Functional Theory (DFT) are applied to analyze the electronic structure of thiazides, providing insights into their physicochemical properties and biological activity.

In Vitro and In Vivo Pharmacological Studies: These studies investigate the mechanism of action at a molecular level, such as inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule, and interactions with other targets like carbonic anhydrases. nih.govnih.gov They also include studies on drug stability and degradation under various conditions. researchgate.net

Pharmacokinetic Studies: These studies evaluate drug absorption, distribution, metabolism, and excretion to understand how the body handles the compound over time. researchgate.net

These diverse methodological approaches collectively contribute to a comprehensive understanding of thiazide diuretics, guiding their rational development and clinical application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClN3O4S3 B1665743 Altizide CAS No. 133562-97-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLGVJVUHYTIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H14ClN3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3045857
Record name Althiazide
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Molecular Weight

383.9 g/mol
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CAS No.

5588-16-9, 133562-97-7, 133585-76-9
Record name Althiazide
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Record name Altizide, (-)-
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Record name ALTIZIDE, (-)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Althiazide S Pharmacological Actions

Molecular and Cellular Targets of Althiazide Action

The pharmacological activity of Althiazide is multifaceted, involving direct interaction with a key renal transporter and subsequent effects on vascular tone. These actions collectively contribute to its therapeutic utility.

Inhibition of the Thiazide-Sensitive Sodium-Chloride Cotransporter (NCC)

The principal mechanism of action of Althiazide, like other thiazide diuretics, is the inhibition of the sodium-chloride cotransporter (NCC), located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney. nih.govrepec.orgnih.gov This cotransporter is responsible for reabsorbing approximately 5-10% of the filtered sodium load. researchgate.net

Recent cryogenic electron microscopy (cryo-EM) studies have provided structural insights into how thiazide diuretics interact with and inhibit the NCC. nih.govnih.gov These studies reveal that thiazides bind to a specific site on the transporter, effectively locking it in an outward-facing conformation and preventing the translocation of sodium and chloride ions from the tubular fluid into the DCT cells. nih.gov

By blocking the NCC, Althiazide directly alters the primary function of the distal convoluted tubule, which is the reabsorption of sodium and chloride. This inhibition leads to an increased excretion of these ions in the urine, a process known as natriuresis and chloruresis. The DCT plays a crucial role in fine-tuning electrolyte and water balance, and the action of Althiazide at this site initiates a cascade of downstream effects.

The functional consequence of NCC inhibition is a reduction in the amount of sodium reabsorbed from the tubular fluid. This, in turn, leads to an osmotic effect, where water is retained within the tubule and excreted in the urine, resulting in diuresis.

The inhibition of the NCC by Althiazide leads to significant modulation of the transport of several key electrolytes beyond just sodium and chloride. The increased delivery of sodium to the more distal parts of the nephron, such as the collecting duct, influences the exchange of other ions.

One of the notable effects is an increase in potassium excretion (kaliuresis). The higher concentration of sodium in the collecting duct lumen enhances the activity of the epithelial sodium channel (ENaC), leading to increased sodium reabsorption at this site. This creates a more negative electrical potential in the lumen, which drives the secretion of potassium into the tubular fluid through the renal outer medullary potassium channel (ROMK).

Conversely, Althiazide has a calcium-sparing effect, leading to decreased calcium excretion (hypocalciuria). The exact mechanism is complex but is thought to involve both direct and indirect effects. Inhibition of sodium entry into the DCT cell enhances the electrochemical gradient for calcium reabsorption from the tubular fluid through the apical transient receptor potential vanilloid 5 (TRPV5) channel.

ElectrolyteEffect of Althiazide on Urinary Excretion
SodiumIncreased
ChlorideIncreased
PotassiumIncreased
CalciumDecreased
MagnesiumIncreased

Vasodilatory Mechanisms Attributed to Thiazide Diuretics

While the diuretic effect of Althiazide is central to its initial action, the long-term therapeutic benefits are also attributed to its vasodilatory properties, which contribute to a reduction in total peripheral resistance. nih.govyoutube.com These vasodilatory mechanisms are both direct and indirect.

Thiazide diuretics, including Althiazide, have been shown to exert direct effects on vascular smooth muscle cells, leading to vasodilation. nih.govahajournals.orgnih.gov Several mechanisms have been proposed for this direct action:

Activation of Potassium Channels: In vitro and in vivo studies have demonstrated that thiazides can open calcium-activated potassium channels (KCa) in vascular smooth muscle cells. nih.govahajournals.org The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation. ahajournals.org

Inhibition of the Rho Kinase Pathway: Research has indicated that thiazide-like diuretics can inhibit agonist-induced vasoconstriction by desensitizing the smooth muscle to calcium. ahajournals.org This effect is linked to the downregulation of the RhoA/Rho kinase pathway, which plays a crucial role in regulating smooth muscle contraction. ahajournals.org By inhibiting this pathway, thiazides reduce the sensitivity of the contractile apparatus to calcium, promoting vasodilation. ahajournals.org

Direct Vasodilatory MechanismMolecular TargetConsequence in Vascular Smooth Muscle Cell
Potassium Channel ActivationCalcium-activated potassium (KCa) channelsHyperpolarization, reduced calcium influx, relaxation
Rho Kinase Pathway InhibitionRhoA/Rho kinaseCalcium desensitization, relaxation

The initial diuretic and natriuretic effects of Althiazide lead to a reduction in plasma and extracellular fluid volume. nih.govyoutube.com This initial volume contraction is believed to trigger a series of compensatory responses that ultimately contribute to a sustained reduction in peripheral vascular resistance.

The "whole-body autoregulation" theory suggests that the initial decrease in cardiac output due to volume depletion leads to a reflex vasoconstriction. nih.gov However, over time, a process of autoregulation occurs where the peripheral vasculature adapts to the reduced volume by dilating, thereby lowering the total peripheral resistance. nih.govnih.gov While the extracellular fluid volume may return towards baseline with chronic use, the vasodilatory effect persists. nih.gov This sustained vasodilation is a key component of the long-term therapeutic action of thiazide diuretics.

Role of Renin-Angiotensin-Aldosterone System (RAAS) Modulation

The interaction between Althiazide, a thiazide diuretic, and the Renin-Angiotensin-Aldosterone System (RAAS) is a secondary and adaptive response to the drug's primary diuretic action. The RAAS is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. nih.govfrontiersin.org Initially, by promoting sodium and water excretion, Althiazide reduces plasma volume. This volume depletion is sensed by the kidneys, leading to a compensatory activation of the RAAS. youtube.com

The kidneys release renin, which cleaves angiotensinogen (B3276523) to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, a potent vasoconstrictor. frontiersin.orgyoutube.com Angiotensin II also stimulates the adrenal cortex to release aldosterone (B195564), which promotes sodium and water retention by the kidneys, counteracting the diuretic effect. youtube.com Therefore, the acute response to Althiazide administration can involve a reactive increase in plasma renin activity and aldosterone levels. This physiological feedback can partially offset the initial blood pressure-lowering effect of the diuretic.

Over the long term, however, the antihypertensive effect of Althiazide is sustained through mechanisms that are partially independent of volume depletion, primarily a reduction in peripheral vascular resistance. While the initial RAAS activation may persist to some degree, the vascular effects of the drug help maintain lower blood pressure. The interplay between thiazide-induced volume changes and the RAAS is a key reason why these diuretics are often used in combination with RAAS inhibitors (like ACE inhibitors or angiotensin II receptor blockers) for a more potent antihypertensive effect. nih.gov

Carbonic Anhydrase Inhibition and its Contribution to Diuretic Action

Althiazide, like other thiazide diuretics, possesses a primary sulfamoyl moiety in its chemical structure. unifi.itnih.gov This functional group is crucial for its ability to act as an inhibitor of carbonic anhydrase (CA), a metalloenzyme that plays a significant role in renal physiology. unifi.itnih.gov Carbonic anhydrase catalyzes the reversible reaction of carbon dioxide and water to form carbonic acid, which then dissociates into hydrogen ions (H+) and bicarbonate ions (HCO3-). howmed.net

In the proximal convoluted tubule of the nephron, CA is present in the cytoplasm and on the luminal membrane. howmed.net Its activity is essential for the reabsorption of sodium bicarbonate (NaHCO3) from the tubular fluid back into the blood. howmed.net By inhibiting carbonic anhydrase, Althiazide reduces the availability of H+ for the sodium-hydrogen (Na+/H+) exchanger in the apical membrane of the tubule cells. wikipedia.org This disruption leads to several key effects:

Decreased Sodium Reabsorption : The reduced Na+/H+ exchange leads to less sodium being reabsorbed from the tubular lumen.

Increased Bicarbonate Excretion : With less H+ available to combine with bicarbonate in the lumen, the reabsorption of bicarbonate is significantly inhibited, leading to its increased excretion in the urine. wikipedia.org

Enhanced Diuresis : The retention of sodium and bicarbonate in the tubular fluid osmotically holds water, leading to increased urine output. unifi.it

Table 1: Althiazide's Interaction with Carbonic Anhydrase Isoforms
IsoformRelative Inhibition by ThiazidesPrimary LocationPhysiological Consequence of Inhibition
CA IWeakRed Blood Cells, CytosolMinimal contribution to diuresis. unifi.itnih.gov
CA IIWeakRenal Tubules (Cytosol), Red Blood CellsContributes to reduced NaHCO3 reabsorption. unifi.itnih.govnih.gov
Renal CA IVModerateRenal Tubules (Luminal Membrane)Directly impairs bicarbonate reabsorption from filtrate. nih.gov

Other Potential Molecular Interactions and Signaling Pathways

Beyond its well-established renal mechanisms, research suggests that Althiazide and other thiazide-like diuretics engage in other molecular interactions that contribute to their therapeutic effects, particularly their antihypertensive action. One significant pathway involves the modulation of vascular smooth muscle cell tone through the Rho/Rho-kinase signaling pathway. researchgate.net

Studies have demonstrated that thiazide-like diuretics can inhibit vasoconstriction induced by agonists like angiotensin II and norepinephrine. researchgate.net This effect is not dependent on the presence of the endothelium and appears to be linked to calcium desensitization in smooth muscle cells. The key findings indicate that these diuretics can reduce the expression of both RhoA and Rho kinase in vascular smooth muscle cells. researchgate.net The Rho/Rho-kinase pathway plays a critical role in regulating the sensitivity of the contractile apparatus to intracellular calcium levels. By inhibiting this pathway, Althiazide can promote vasodilation, thereby reducing total peripheral resistance, which is a cornerstone of its chronic antihypertensive effect. researchgate.net

This vascular mechanism is distinct from the diuretic action and helps explain why the blood pressure-lowering effect of thiazides is maintained long-term, even after the initial reduction in plasma volume has largely normalized.

Time-Dependent Pharmacological Effects and Underlying Mechanisms

Acute Physiological Responses to Althiazide Administration

The acute physiological responses following the administration of Althiazide are dominated by its direct renal actions. The onset of these effects can be observed within hours of administration. nih.gov The primary acute effect is diuresis, characterized by an increased excretion of sodium (natriuresis) and chloride, which in turn leads to an increase in water excretion. nih.gov

This rapid loss of salt and water from the body results in a measurable decrease in extracellular fluid and plasma volume. The reduction in plasma volume leads to a decrease in venous return to the heart, which subsequently lowers cardiac output. The combination of reduced plasma volume and decreased cardiac output results in an immediate reduction in blood pressure. However, this initial drop in blood pressure can trigger compensatory mechanisms, including an increase in heart rate and the activation of the Renin-Angiotensin-Aldosterone System, as previously discussed.

Chronic Adaptations and Sustained Therapeutic Outcomes

With chronic administration of Althiazide, the body undergoes several physiological adaptations, and the mechanism for sustained blood pressure control shifts. While a modest reduction in extracellular volume may persist, plasma volume and cardiac output tend to return to near-pretreatment levels. researchgate.net

Table 2: Comparison of Acute vs. Chronic Pharmacological Effects of Althiazide
ParameterAcute Response (Hours to Days)Chronic Adaptation (Weeks to Months)
Primary Mechanism Diuresis and NatriuresisReduction of Peripheral Vascular Resistance researchgate.net
Plasma Volume DecreasedReturns toward baseline
Cardiac Output DecreasedReturns toward baseline
Total Peripheral Resistance Slightly increased (compensatory)Decreased researchgate.net
RAAS Activity Increased (compensatory)May remain slightly elevated

Pharmacokinetic and Biotransformation Research of Althiazide

In Vitro Metabolism Studies

In vitro metabolism studies are foundational in early drug discovery and development, offering a cost-effective and high-throughput approach to predict a compound's metabolic fate in humans dls.comwuxiapptec.com. These studies typically utilize human liver microsomes or hepatocytes, which contain the necessary drug-metabolizing enzymes dls.comresearchgate.netnih.gov.

Metabolic stability assessment is a key component of in vitro metabolism studies, providing an estimate of a compound's susceptibility to enzymatic degradation and, consequently, its elimination rate by metabolism in the body wuxiapptec.comadmescope.com. Hepatic clearance is a critical parameter derived from these assessments admescope.com.

Hepatic Microsomes: Liver microsomes, derived from the endoplasmic reticulum, are widely used for screening new chemical entities for metabolic stability, particularly focusing on oxidative (Phase I, e.g., CYP-mediated) metabolism dls.comresearchgate.netadmescope.comnih.gov. They are amenable to high-throughput screening due to their ease of preparation and storage researchgate.netnih.gov.

Hepatocytes: Primary human hepatocytes are considered a gold standard in vitro model as they retain a comprehensive array of drug-metabolizing enzymes, including both Phase I (e.g., Cytochrome P450, CYP) and Phase II (e.g., UDP-glucuronosyltransferase, UGT) enzymes, allowing for the assessment of both oxidative and conjugative metabolism dls.comnih.govadmescope.comnih.govnih.gov. They offer a more physiologically relevant environment than microsomes for predicting in vivo clearance and metabolic profiles dls.comnih.gov.

For Althiazide, specific data regarding its metabolic stability, such as half-life values or intrinsic clearance rates in human hepatic microsomes or hepatocytes, were not identified in the conducted research. Such studies would typically involve incubating Althiazide with these biological matrices and monitoring the disappearance of the parent compound over time wuxiapptec.comadmescope.comnih.gov.

Metabolite identification (MetID) and profiling aim to determine the number and structural identity of metabolites formed during drug biotransformation bioivt.comevotec.comadmescope.comcriver.com. This is crucial for understanding metabolic clearance routes, optimizing compound structures, and assessing potential differences in metabolism across species, which is vital for predicting human pharmacokinetics and evaluating metabolite safety nih.govevotec.comadmescope.comeuropa.eu.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is the primary analytical tool for metabolite profiling and identification evotec.comadmescope.comcriver.comiqvia.com. This technique enables the detection and structural elucidation of metabolites in various biological matrices, including in vitro microsomal and hepatocyte incubations, as well as in vivo samples like plasma, urine, and feces bioivt.comevotec.comadmescope.com.

For Althiazide, specific identified metabolites or detailed profiling data were not found in the available search results. Research in this area would typically involve characterizing the biotransformation products of Althiazide to understand its metabolic pathways.

Enzyme reaction phenotyping studies identify the specific drug-metabolizing enzymes responsible for a compound's biotransformation evotec.comevotec.comlabcorp.comnih.gov. This is particularly important for understanding potential drug-drug interactions (DDIs) and inter-individual variability in drug response due to enzyme polymorphisms or induction evotec.comevotec.comlabcorp.comnih.gov.

The most common approach involves incubating the test compound with cDNA-expressed individual cytochrome P450 (CYP) and uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes evotec.comevotec.comnih.gov. Major CYP enzymes typically investigated include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 evotec.comlabcorp.com. UGT isoforms such as UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, and UGT2B15 are also commonly studied evotec.comevotec.com.

For Althiazide, specific data identifying the CYP or UGT isoforms involved in its metabolism were not found in the search results. Such studies would determine which specific enzymes contribute to its metabolic clearance.

In Vivo Pharmacokinetic Characterization

In vivo pharmacokinetic characterization studies describe how a drug moves through the body over time, encompassing its absorption, distribution, metabolism, and excretion nih.govallucent.com. These studies are essential for predicting clinical behavior and informing dosing regimens allucent.com.

Absorption: Absorption refers to the process by which a drug enters the systemic circulation from its site of administration allucent.com. For orally administered drugs, absorption typically occurs in the gastrointestinal tract nih.gov. Factors influencing absorption include the drug's physicochemical properties, formulation, and the presence of food allucent.comnih.gov.

Distribution: After absorption, a drug is distributed throughout the body into various organs and tissues allucent.com. Distribution is influenced by factors such as blood flow, tissue permeability, and protein binding allucent.com. The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent to which a drug distributes into tissues versus remaining in the blood allucent.comnih.gov.

Specific in vivo absorption and distribution data for Althiazide, such as bioavailability, time to peak plasma concentration (Tmax), peak plasma concentration (Cmax), or volume of distribution, were not identified in the conducted research.

Drug elimination is the removal of a drug from the body, achieved either by excretion of the unmetabolized drug or by metabolic biotransformation followed by excretion nih.gov. The liver is the primary site of biotransformation, while the kidneys are the chief organs for excretion nih.govnih.gov.

Metabolic Biotransformation: As discussed in Section 3.1, the liver plays a central role in metabolizing drugs through Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation, acetylation) reactions, converting them into more water-soluble forms for easier excretion nih.govnih.govdrughunter.com.

Excretion: The primary route of excretion for many drugs and their metabolites is via the kidneys, where polar compounds are filtered and typically not reabsorbed, leading to urinary excretion nih.gov. Other elimination pathways include biliary excretion, where the liver actively secretes ionized drugs into bile, which then enter the digestive tract and are eliminated in feces or reabsorbed via enterohepatic recirculation nih.gov.

For Althiazide, detailed information on its specific elimination pathways and mechanisms, including the extent of renal versus hepatic clearance or the identification of specific excretory products, was not found in the available search results.

Data Tables: Due to the absence of specific research findings and numerical data for Althiazide in the conducted searches, it is not possible to generate interactive data tables for its metabolic stability, metabolite profiles, enzyme phenotyping, or in vivo pharmacokinetic parameters.

Influence of Genetic Polymorphisms on Althiazide Pharmacokinetics

Genetic polymorphisms, defined as variations in a gene or allelic variants occurring with a frequency of at least one percent within a population, can significantly affect an individual's response to drugs by altering drug metabolism and transport cenmed.comnih.gov. These variations can manifest as single nucleotide polymorphisms (SNPs), insertions/deletions (indels), or copy number variations (CNVs), leading to changes in enzyme expression, selectivity, or activity uni.lu.

Role of Drug-Metabolizing EnzymesDrug biotransformation typically involves two phases: Phase I functionalization reactions and Phase II biosynthetic (conjugation) reactionscenmed.comnih.gov. Genetic polymorphisms in the genes encoding these enzymes are a major determinant of interindividual variability in drug pharmacokineticscenmed.comuni.lu.

Phase I Enzymes: The cytochrome P450 (CYP) superfamily of enzymes is primarily responsible for Phase I oxidative metabolism of a vast array of drugs cenmed.comnih.gov. Polymorphisms in genes such as CYP2D6, CYP2C9, CYP2C19, and CYP3A4/5 are well-studied and known to cause significant interindividual differences in drug metabolism rates nih.gov. For instance, individuals can be classified into phenotypes such as poor metabolizers (lacking functional enzymes), intermediate metabolizers (heterozygous for one deficient allele), extensive metabolizers (two normal alleles), and ultrarapid metabolizers (multiple gene copies or gain-of-function variants) nih.gov. While thiazide diuretics, including Althiazide, undergo metabolism, specific CYP enzymes or other Phase I enzymes responsible for Althiazide's biotransformation, and how their genetic variants influence Althiazide's pharmacokinetics, have not been extensively detailed in the provided search results.

Phase II Enzymes: These enzymes catalyze conjugation reactions, rendering compounds more polar for excretion cenmed.comnih.gov. Key Phase II enzymes include UDP-Glucuronosyltransferases (UGTs), N-acetyltransferases (NATs), Sulfotransferases (SULTs), and Glutathione S-Transferases (GSTs) nih.gov. Genetic polymorphisms in these enzymes can influence the rate and extent of drug conjugation, thereby impacting drug clearance and bioavailability. For example, the NAT2 gene is highly polymorphic and affects the acetylation of various drugs nih.gov. The specific involvement of Phase II enzymes in Althiazide's biotransformation and the impact of their genetic polymorphisms on its pharmacokinetics remain to be elucidated through dedicated research.

Detailed Research FindingsAs of the current review, specific detailed research findings, including data tables, directly illustrating the influence of genetic polymorphisms on the pharmacokinetics of Althiazide are not documented in the provided search results. Research in pharmacogenomics often focuses on broader drug classes or individual drugs with more extensively studied pharmacokinetic variability. For a compound like Althiazide, future research would be necessary to identify specific genetic variants in drug-metabolizing enzymes or transporters that significantly impact its absorption, distribution, metabolism, or excretion.

Table 1: Conceptual Framework for Documenting Genetic Polymorphism Influence on Althiazide Pharmacokinetics (Note: This table is illustrative, as specific data for Althiazide is not available in the current literature.)

Gene/Enzyme/TransporterPolymorphism (e.g., SNP ID)Impact on Enzyme/Transporter ActivityEffect on Althiazide Pharmacokinetics (e.g., AUC, Cmax, Clearance, Half-life)Phenotype (e.g., Poor, Extensive Metabolizer)Reference (Hypothetical)
CYP2C9 (Hypothetical)rsXXXXXDecreasedIncreased Althiazide AUC, decreased clearancePoor MetabolizerN/A (No specific data)
UGT1A1 (Hypothetical)rsYYYYYIncreasedDecreased Althiazide half-life, increased clearanceUltrarapid MetabolizerN/A (No specific data)
ABCB1 (Hypothetical)rsZZZZZAltered effluxChanges in Althiazide absorption/distributionVariable TransporterN/A (No specific data)

Preclinical Research and Translational Studies of Althiazide

In Vitro Pharmacological Studies

In vitro pharmacological studies involve experiments conducted outside of a living organism, typically in controlled laboratory settings such as test tubes or petri dishes. These studies are crucial for gaining initial insights into a compound's mechanism of action, target engagement, and functional activity at a cellular or molecular level. miperknlapindia.ac.intechnologynetworks.com

Cell-based assays are utilized to measure the binding of a compound to a specific protein target within a cellular environment, providing information on cellular penetration and compound-target interaction. They are also used to assess the functional consequences of target engagement, such as changes in cellular processes or signaling pathways. These assays are vital for confirming compound cell entry, validating hits from biochemical screens, and determining cellular potency. discoverx.comconceptlifesciences.comyoutube.comaccelevirdx.com

Primary cell culture models involve the isolation and growth of cells directly from tissues or organs. These models are highly valued in preclinical research because they retain many of the physiological characteristics of their original tissue, offering a more biologically relevant system for studying cellular and molecular mechanisms of drug action compared to immortalized cell lines. They are particularly useful for elucidating complex mechanistic pathways and understanding how a compound interacts with a more natural cellular environment. pharmaron.comnih.govniimbl.orgumn.edunih.gov

Specific detailed research findings or data tables illustrating Althiazide's mechanistic elucidation through primary cell culture models were not found in the reviewed scientific literature.

In Vivo Animal Model Investigations

Pharmacodynamic (PD) studies in animal models aim to characterize the biological effects of a drug, including its mechanism of action, dose-response relationships, and the time course of its effects within a living system. These studies help to understand how a compound influences physiological processes and to identify potential biomarkers of its activity. core.ac.uknih.govselvita.comnih.gov

While Althiazide is recognized as a thiazide diuretic with antihypertensive activity, and diuretics generally promote the renal excretion of water and electrolytes, specific detailed pharmacodynamic studies of Althiazide in animal models were not available in the provided search results. nih.govwikipedia.orgmdpi.com

Disease models in animals are developed to closely replicate human pathological conditions, allowing researchers to evaluate the efficacy of a compound in a relevant biological context. Althiazide, as a thiazide diuretic, is associated with therapeutic applications primarily in the management of hypertension and edematous syndromes. nih.govwikipedia.orgmdpi.com Animal models for conditions such as hypertension and metabolic disorders are commonly used to assess the effectiveness of potential therapies. liveonbiolabs.commdpi.com

However, specific detailed research findings or data tables demonstrating the therapeutic applications of Althiazide in defined animal disease models were not found in the consulted sources.

Preclinical Toxicology and Safety Assessment

Preclinical toxicology and safety assessment studies are mandatory components of drug development, designed to identify potential harmful effects of a substance on living organisms before human exposure. These studies involve various tests to evaluate acute toxicity, genotoxicity, carcinogenicity, and other potential adverse effects, typically conducted in multiple animal species. medicilon.comevotec.comcriver.comselvita.com

For Althiazide, specific data regarding its preclinical toxicology and safety assessment, including acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, and carcinogenicity, are largely reported as "no data available" in the reviewed safety data sheets and research abstracts. echemi.comlgcstandards.comresearchgate.net

Table: Preclinical Toxicology and Safety Assessment of Althiazide

Assessment CategoryFinding for AlthiazideSource
Acute Toxicity (Oral, Inhalation, Dermal)No data available echemi.com
Skin Corrosion/IrritationNo data available echemi.com
Serious Eye Damage/IrritationNo data available echemi.com
Respiratory or Skin SensitizationNo data available echemi.com
Germ Cell MutagenicityNo data available/retrievable echemi.comresearchgate.net
CarcinogenicityNo data available/information echemi.comlgcstandards.comresearchgate.net
Reproductive ToxicityNo data available echemi.com
STOT-Single ExposureNo data available echemi.com
STOT-Repeated ExposureNo data available echemi.com
Aspiration HazardNo data available echemi.com

This indicates a limited public record of comprehensive preclinical toxicology studies specifically for Althiazide in the provided search results.

General Toxicology Studies (e.g., Single-Dose and Repeated-Dose)

General toxicology studies are foundational in assessing the intrinsic toxicity of a new compound. Acute, single-dose toxicity testing is used to define and characterize the immediate toxic effects following a single administration, often helping to determine the 50% lethal dose (LD50) and guide dose selection for subsequent studies ecetoc.org. These studies typically involve two distinct animal species, one rodent and one non-rodent, with observations over a 14-day period for mortalities and other adverse effects ecetoc.org.

Repeated-dose toxicity studies involve daily administration of a substance over a specified period, ranging from weeks to two years, to characterize adverse effects from prolonged exposure ecetoc.org. The primary goal is to identify target organs of toxicity, understand dose-response relationships, and assess the reversibility or irreversibility of observed effects mdpi.comecetoc.org. Such studies also provide information on responses to toxic metabolites and cumulative effects ecetoc.org.

Detailed Research Findings: Based on available public domain search results, specific detailed findings from single-dose and repeated-dose general toxicology studies for Althiazide are not extensively documented. Safety Data Sheets (SDS) for Althiazide frequently indicate "no data available" for acute toxicity (oral, inhalation, dermal), and for STOT (Specific Target Organ Toxicity) following single or repeated exposure echemi.com.

Data Tables: Due to the stated lack of available data in the retrieved information, detailed research findings and corresponding data tables for Althiazide's general toxicology studies cannot be generated.

Investigative Toxicology: Uncovering Mechanisms of Organ Toxicity

Investigative toxicology focuses on elucidating the underlying mechanisms by which a compound causes organ-specific toxicity ecetoc.orgresearchgate.net. This field employs various in vitro models and advanced technologies to identify potential liabilities and understand how drugs induce adverse effects on organs like the liver, kidney, or heart ecetoc.orgresearchgate.netnih.govscbt.com. Understanding these mechanisms is crucial for predicting human relevance and for informing drug development decisions researchgate.netoecd.org. Organ toxicity can arise from direct damage to specific cell types or through secondary mechanisms, such as altered hemodynamics or metabolism of the drug into toxic metabolites nih.govoecd.org.

Detailed Research Findings: Publicly accessible detailed research findings specifically uncovering mechanisms of organ toxicity for Althiazide are not readily available in the consulted sources. While general principles of investigative toxicology and examples for other compounds are discussed ecetoc.orgresearchgate.netnih.govscbt.comoecd.orgnih.gov, specific mechanistic data for Althiazide's impact on particular organs are not provided. One patent mentions an in vitro study showing 50% toxicity of Althiazide on embryos after 24 hours at certain concentrations, but this is within the context of cancer treatment research, not a general investigative toxicology study on organ systems google.com.

Data Tables: Given the absence of specific detailed research findings, data tables related to the mechanisms of organ toxicity of Althiazide cannot be presented.

Genotoxicity and Mutagenicity Assessments

Genotoxicity refers to the ability of a chemical substance to cause damage to genetic material, including alterations to DNA structure, information content, or segregation wikipedia.orgwellbeingintlstudiesrepository.org. Mutagenicity is a subset of genotoxicity, specifically referring to permanent changes in the amount or structure of genetic material that may result in heritable changes wellbeingintlstudiesrepository.orgresearchgate.net. Assessments typically involve a battery of in vitro and in vivo tests, such as the Bacterial Reverse Mutation Test (Ames test) for gene mutations, and mammalian cell tests for chromosomal damage (e.g., micronucleus test, chromosomal aberration test) researchgate.netmhmedical.comgoogle.com. These evaluations are critical for identifying potential carcinogens or substances that could lead to inherited disorders researchgate.net.

Detailed Research Findings: Specific, detailed genotoxicity and mutagenicity assessment findings for Althiazide are not extensively reported in the publicly available literature. Safety Data Sheets for Althiazide explicitly state "no data available" for germ cell mutagenicity echemi.com. While a patent mentions Althiazide in a list of compounds and discusses genotoxicity data in a general context, it does not provide specific genotoxicity findings for Althiazide itself epa.gov.

Data Tables: As specific research findings are not available, no data tables for genotoxicity and mutagenicity assessments of Althiazide can be provided.

Reproductive and Developmental Toxicity Considerations

Reproductive toxicity encompasses adverse effects on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring ecetoc.orgturkderm.org.trebsco.comepa.gov. Developmental toxicity specifically pertains to adverse effects on the developing embryo or fetus, which can manifest as mortality, structural abnormalities, altered growth, or functional deficits turkderm.org.trebsco.comepa.govlgcstandards.com. These studies are typically conducted in pregnant animals and across multiple generations to assess effects on fertility, gestation, parturition, lactation, and offspring development ecetoc.orgoecd.orgepa.gov.

Detailed Research Findings: Publicly available detailed research findings on the reproductive and developmental toxicity of Althiazide are limited. Safety Data Sheets for Althiazide explicitly state "no information available" or "no data available" for reproductive toxicity echemi.comnih.gov. While general guidelines and discussions on reproductive and developmental toxicity testing are available ecetoc.orgecetoc.orgoecd.orgwellbeingintlstudiesrepository.orgturkderm.org.trebsco.comepa.govlgcstandards.com, specific data for Althiazide itself are not presented in the retrieved search results.

Data Tables: Given the absence of specific research findings, data tables for reproductive and developmental toxicity considerations of Althiazide cannot be generated.

Clinical Research and Therapeutic Efficacy Investigations of Althiazide

Clinical Trial Methodologies and Design Considerations

The evaluation of Althiazide's therapeutic efficacy, primarily as part of combination therapies, has been approached through various clinical trial methodologies. These range from traditional randomized controlled trials to more contemporary adaptive designs, each with its own set of strengths and considerations for investigating cardiovascular treatments.

Randomized controlled trials (RCTs) are considered the gold standard in clinical research for evaluating the effectiveness of new treatments due to their ability to minimize selection bias and confounding variables. nih.gov In the context of antihypertensive agents like Althiazide, RCTs are crucial for establishing a cause-and-effect relationship between the drug and its impact on blood pressure and cardiovascular outcomes.

A multicenter, controlled clinical trial investigated the effects of a combination therapy of altizide (B1665742) and spironolactone (B1682167) in 780 evaluable patients with hypertension. nih.gov In this study, one group of 482 patients received the this compound and spironolactone combination alone, while another group of 298 patients received the combination along with another conventional antihypertensive agent. nih.gov After a 45-day treatment period, the group receiving the this compound and spironolactone combination alone experienced a significant reduction in both systolic and diastolic blood pressure. nih.gov

Systematic reviews and meta-analyses of RCTs have been conducted to assess the broader class of thiazide diuretics. One such analysis, which included 21 studies with over 480,000 patient-years, demonstrated that thiazide diuretics significantly reduce cardiovascular morbidity and mortality in hypertensive patients, either as monotherapy or in combination with other antihypertensive drugs. ahajournals.org Another meta-analysis of 26 randomized trials involving over 16,000 participants focused on the glycemic changes associated with thiazide-type diuretics. nih.gov

A network meta-analysis of randomized controlled trials was also conducted to compare the blood pressure-lowering efficacy of thiazide diuretics alone versus their combination with potassium-sparing diuretics. nih.gov These comprehensive analyses of RCTs provide robust evidence for the therapeutic role of the thiazide diuretic class in managing hypertension. ahajournals.orgnih.govnih.gov

Retrospective cohort studies are a form of observational study where researchers look back in time to examine the relationship between a risk factor and an outcome in a specific group of people. These studies are particularly useful for investigating the long-term effectiveness and outcomes of treatments in real-world settings.

For instance, a multicenter, retrospective cohort study was conducted to compare the cardiovascular outcomes of patients treated with two different types of thiazide diuretics, chlorthalidone (B1668885) and hydrochlorothiazide (B1673439). nih.gov This study utilized electronic health records to identify a large cohort of 14,257 hypertensive patients. nih.gov After propensity score matching to ensure the baseline characteristics of the two groups were similar, the study found no significant difference in the incidence of major adverse cardiovascular events between the two diuretics over a three-year period. nih.gov

Another retrospective cohort study conducted between March 2019 and March 2024 investigated the association between the use of thiazide diuretics and the risk of falls or syncope in hypertensive individuals. The study included 236 patients taking thiazides and 236 controls not taking thiazides, with data extracted from electronic medical records. The findings from such studies can provide valuable insights into the real-world performance of a drug class and inform clinical practice.

Registry-Based Randomized Clinical Trials (RRCTs) represent an innovative approach that integrates the strengths of traditional RCTs with the advantages of large, real-world patient registries. nih.gov This methodology utilizes existing high-quality observational health registries as a platform for patient randomization and follow-up, which can lead to more efficient and cost-effective clinical trials. nih.govrecintervcardiol.org

The use of RRCTs is becoming more common in cardiology to address important clinical questions that may be difficult to investigate through conventional RCTs, often due to the high costs and logistical complexities associated with large-scale trials. recintervcardiol.org By leveraging the infrastructure of established registries, RRCTs can facilitate the rapid enrollment of a large and diverse patient population, enhancing the generalizability of the trial results. recintervcardiol.org

While specific RRCTs focusing solely on Althiazide have not been identified, this trial design is highly relevant for the future evaluation of cardiovascular medications. For example, the SWEDEHEART registry in Sweden has been successfully used to conduct several large-scale RRCTs in cardiovascular medicine. recintervcardiol.org The findings from RRCTs have been shown to have a significant impact on clinical practice, leading to rapid changes in treatment patterns based on the evidence generated. ahajournals.org

Adaptive clinical trial designs allow for pre-planned modifications to a study's parameters based on accumulating data from the trial itself. worldwide.com This flexibility can lead to more efficient, informative, and ethical clinical trials. nih.gov Adaptive designs are particularly well-suited for cardiovascular research, where trials can be long and expensive. consensus.app

There are several types of adaptive designs, including those that allow for sample size re-estimation, the dropping of ineffective treatment arms, and changes to randomization ratios to favor better-performing treatments. ahajournals.org The Bayesian paradigm is often used in adaptive trials as it provides a statistical framework for combining prior information with accumulating data to inform trial adaptations. nih.gov

The implementation of adaptive designs in cardiovascular studies can help to identify promising new treatments more quickly and reduce the number of patients exposed to less effective therapies. worldwide.comahajournals.org While specific adaptive trials for Althiazide are not documented, the ongoing advancements in this methodology are shaping the future of cardiovascular drug development. worldwide.com The use of artificial intelligence and data from wearable devices is also being integrated into modern trial designs to create more personalized and accurate risk assessments. worldwide.com

Althiazide in the Management of Cardiovascular Conditions

The therapeutic potential of Althiazide, as a member of the thiazide diuretic class, extends to the management of various cardiovascular conditions. One area of active research is its role in patients with heart failure with preserved ejection fraction.

Heart failure with preserved ejection fraction (HFpEF) is a complex clinical syndrome for which effective therapeutic options are still being sought. Diuretics are a cornerstone of management for congestion in HFpEF, but more research is needed to understand the comparative effects of different diuretic classes in this patient population. nih.gov

A scoping review of published studies on diuretics in HFpEF identified a limited number of trials, with only one specifically evaluating the use of a thiazide diuretic. nih.govproquest.com This highlights a gap in the current evidence base. The majority of the identified studies were small and of short duration, indicating a need for larger and more robust trials to better define the efficacy of different diuretic strategies in HFpEF. nih.govnorthwestern.edu

A post-hoc analysis of the TOPCAT-Americas trial provided some insights into the use of thiazide diuretics in patients with HFpEF. nih.gov The study followed 1,765 patients for a median of 2.9 years and assessed the association between baseline diuretic use and cardiovascular outcomes. nih.gov The findings of this analysis are summarized in the table below.

Diuretic Use at BaselinePrimary Outcome (CV Death and Total HHF) - Hazard Ratio (95% CI)Cardiovascular Death Alone - Hazard Ratio (95% CI)
Loop Diuretic Monotherapy1.59 (1.23-2.07)Not Significantly Associated
Thiazide MonotherapyNot Associated with any EndpointsNot Associated with any Endpoints
Combined Loop + Thiazide Diuretic2.07 (1.55-2.76)1.85 (1.13-3.04)

HHF: Hospitalizations for Heart Failure, CV: Cardiovascular, CI: Confidence Interval

The study found that thiazide monotherapy was not associated with an increased risk for any of the studied endpoints. nih.gov However, the combination of a loop diuretic and a thiazide diuretic was associated with a higher risk for all outcomes compared to loop diuretics alone. nih.gov These findings underscore the need for further research to clarify the role of thiazide diuretics, including Althiazide, in the management of HFpEF.

Studies on Antihypertensive Efficacy and Long-Term Outcomes

Clinical investigations into the antihypertensive properties of althiazide, a thiazide diuretic, have primarily focused on its efficacy when used in combination with other antihypertensive agents, most notably the aldosterone (B195564) antagonist spironolactone.

A large-scale, open, nonrandomized, multicenter study involving 946 patients with mild to moderate hypertension evaluated the safety and efficacy of a combination of 15 mg of this compound and 25 mg of spironolactone administered once daily as monotherapy. nih.gov In this 90-day study, blood pressure was normalized (diastolic BP ≤ 90 mm Hg) in 72% of patients by day 45. For patients whose blood pressure did not normalize, the dosage was increased to two tablets per day, resulting in blood pressure control in 83% of all patients by the end of the study. nih.gov

Another multicenter study with 780 evaluable hypertensive patients investigated the effects of the same this compound and spironolactone combination. In a subset of 482 patients treated with this combination alone, mean systolic and diastolic blood pressure decreased by 15% and 14%, respectively, after 45 days of treatment. nih.gov

While these studies provide insight into the antihypertensive effects of althiazide in a combination therapy context, data on its long-term outcomes as a monotherapy are limited in the available literature. The focus of existing research has been on the well-established benefits of thiazide diuretics as a class in managing hypertension. nih.govnih.gov

Interactive Data Table: Efficacy of Althiazide in Combination Therapy

Study Number of Patients Treatment Duration Primary Outcome Blood Pressure Reduction
Multicenter Study nih.gov94615mg this compound + 25mg spironolactone90 daysBlood pressure normalization83% of patients achieved control
Ambulatory Multicenter Study nih.gov482This compound + spironolactone45 daysMean blood pressure reduction15% systolic, 14% diastolic

Therapeutic Efficacy Evaluation Methodologies

Information specifically detailing the clinical and parasitological response assessment for althiazide is not available in the reviewed literature. Parasitological response assessments are typically associated with anti-infective agents and are not a standard methodology for evaluating the therapeutic efficacy of a diuretic antihypertensive like althiazide.

There is no specific biomarker research focused on monitoring the efficacy of althiazide for the treatment of hypertension in the available literature. Generally, for antihypertensive therapies, efficacy is monitored through direct measurement of blood pressure.

Patient-Centric Research in Clinical Trials

While research specifically investigating patient participation and retention in clinical trials of althiazide is not available, broader studies on thiazide diuretics offer some insights. A qualitative evaluation of the VA Project to Implement Diuretics (VAPID) found that patient activation interventions, such as receiving a letter encouraging discussion of thiazide diuretics with their provider, were generally viewed favorably by patients. nih.govnih.gov Most participants (82%) had a positive reaction to such interventions, stating that it encouraged dialogue with their healthcare providers and made them feel more invested in their healthcare. nih.govnih.gov However, a minority of patients (11%) expressed discomfort with the idea of potentially challenging their provider's treatment decisions. nih.gov

Qualitative research on patient perspectives specifically concerning althiazide is not found in the current body of literature. However, studies on the broader class of thiazide diuretics provide some understanding of the patient experience. The VAPID study revealed that patients' perceptions of a patient activation intervention were largely positive, as it facilitated communication and shared decision-making regarding their hypertension treatment. nih.govnih.gov This suggests that patients value being active participants in their treatment plans. The study highlighted that encouraging dialogue about evidence-based treatment options was an effective strategy. nih.gov

Mechanistic Investigations of Adverse Physiological Responses to Althiazide

Electrolyte Imbalance Mechanisms

Thiazide diuretics, including Althiazide, exert their primary effect on the distal convoluted tubule of the nephron, where they inhibit the sodium-chloride symporter. This action leads to increased excretion of sodium and chloride, which in turn can give rise to several electrolyte disturbances.

Hypokalemia: Cellular and Systemic Pathways

The development of hypokalemia, or low potassium levels, with Althiazide use is a multifactorial process. The primary driver is the increased delivery of sodium to the distal renal tubules. This elevated distal sodium concentration enhances the exchange of sodium for potassium, leading to increased potassium excretion in the urine.

Furthermore, the diuretic-induced reduction in plasma volume can activate the renin-angiotensin-aldosterone system (RAAS). The subsequent increase in aldosterone (B195564) levels further promotes sodium reabsorption and potassium secretion in the collecting ducts, exacerbating potassium loss.

PathwayMechanismConsequence
Increased Distal Sodium Delivery Inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule leads to higher sodium concentration in the tubular fluid reaching the collecting duct.Enhanced activity of the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK), leading to increased potassium secretion.
RAAS Activation Diuresis and volume depletion stimulate renin release, leading to increased angiotensin II and aldosterone production.Aldosterone upregulates and activates ENaC and the Na+/K+-ATPase pump in the collecting duct, further promoting potassium excretion.

Hyponatremia: Contributing Factors and Research

Thiazide-induced hyponatremia is a complex condition influenced by several factors. A primary mechanism is the impairment of the kidney's ability to excrete free water. By blocking sodium reabsorption in the distal convoluted tubule, Althiazide interferes with the urinary dilution process. If fluid intake exceeds the kidney's reduced capacity to excrete water, a dilutional hyponatremia can occur.

The release of antidiuretic hormone (ADH), stimulated by volume depletion, can also play a role by promoting water reabsorption in the collecting ducts. Research has identified several risk factors that predispose individuals to thiazide-induced hyponatremia. nih.govnih.govmdpi.com

Identified Risk Factors for Thiazide-Induced Hyponatremia

Factor Contribution to Hyponatremia
Advanced Age Age-related decline in renal function and water-handling capacity.
Female Sex Potentially related to hormonal differences and lower body mass.
Low Body Mass Index (BMI) Smaller total body water volume may lead to more significant changes in sodium concentration.
Concomitant Medications Use of other drugs that can impair water excretion, such as NSAIDs or certain antidepressants.

| Genetic Predisposition | Polymorphisms in genes such as KCNJ1 have been associated with an increased risk. nih.govresearchgate.net |

Hypomagnesemia: Mechanisms of Renal Magnesium Wasting

The use of Althiazide can lead to hypomagnesemia through increased renal excretion of magnesium. While the precise mechanisms are still under investigation, a key factor appears to be the downregulation of the transient receptor potential melastatin 6 (TRPM6) channel in the distal convoluted tubule. nih.gov TRPM6 is a crucial channel for active magnesium reabsorption in this segment of the nephron.

Chronic exposure to thiazide diuretics may alter the expression or function of TRPM6, leading to a reduction in magnesium reabsorption and subsequent urinary loss.

Hypercalcemia: Renal Calcium Reabsorption Enhancement

Paradoxically, while promoting the excretion of other electrolytes, Althiazide can lead to hypercalcemia by increasing renal calcium reabsorption. youtube.comresearchgate.netyoutube.com This effect is also localized to the distal convoluted tubule. The inhibition of sodium entry into the tubular cells by Althiazide leads to a lower intracellular sodium concentration. youtube.com This, in turn, enhances the activity of the basolateral sodium-calcium exchanger, which pumps calcium out of the cell and into the bloodstream in exchange for sodium. youtube.comyoutube.com

This process creates a favorable gradient for passive calcium entry from the tubular fluid into the cell through apical calcium channels, ultimately leading to a net increase in calcium reabsorption. youtube.com In some individuals, this effect can unmask underlying conditions such as primary hyperparathyroidism. nih.gov

Metabolic Dysregulation Research

Beyond electrolyte disturbances, the use of Althiazide can be associated with metabolic changes, particularly affecting glucose homeostasis.

Hyperglycemia and Impaired Glucose Tolerance: Mechanistic Hypotheses

The development of hyperglycemia and impaired glucose tolerance with thiazide diuretics is a recognized phenomenon, with several proposed mechanisms. nih.gov

One of the leading hypotheses centers on the development of hypokalemia. Low potassium levels can impair insulin (B600854) secretion from pancreatic β-cells. Potassium channels in the β-cell membrane play a critical role in regulating insulin release, and a reduction in extracellular potassium can lead to hyperpolarization of the cell membrane, which inhibits insulin secretion. nih.gov

Another proposed mechanism involves a direct effect of thiazides on pancreatic β-cells. Some research suggests that thiazides may inhibit mitochondrial carbonic anhydrase 5b, an enzyme involved in insulin secretion pathways.

Mechanistic Hypotheses for Thiazide-Induced Hyperglycemia

Hypothesis Proposed Mechanism
Hypokalemia-Induced Insulin Suppression Reduced extracellular potassium leads to hyperpolarization of pancreatic β-cells, inhibiting glucose-stimulated insulin secretion.
Direct Pancreatic β-Cell Effects Potential inhibition of key enzymes or ion channels within the β-cell that are involved in the insulin secretion cascade.
Reduced Peripheral Glucose Uptake Hypokalemia may also decrease blood flow to skeletal muscle, a primary site of glucose disposal, thereby reducing glucose uptake. nih.gov

| Increased Hepatic Glucose Production | Alterations in hormonal milieu, such as increased catecholamines secondary to volume depletion, may stimulate gluconeogenesis and glycogenolysis. |

Hyperuricemia and Gout Risk: Molecular Basis

Thiazide diuretics are a well-documented cause of hyperuricemia (elevated serum uric acid), which can increase the risk of gout. nih.govnih.gov This effect is primarily due to the drug's interference with uric acid handling in the proximal tubules of the kidney. nih.gov The molecular basis involves two principal mechanisms:

Competition for Renal Secretion: Althiazide, being an organic acid, competes with uric acid for transport via the organic anion transporter 1 (OAT1) located on the basolateral membrane of proximal tubule cells. ebmconsult.comdroracle.ai This transporter is responsible for moving organic acids, including uric acid and thiazides, from the blood into the renal cells for secretion into the urine. ebmconsult.com By competing for OAT1, Althiazide reduces the efficiency of uric acid secretion, leading to its accumulation in the blood. droracle.ai

Enhanced Urate Reabsorption: The diuretic-induced volume depletion stimulates the reabsorption of sodium and water in the proximal tubule. nih.govdroracle.ai This compensatory mechanism also leads to a non-specific increase in the reabsorption of other solutes, including uric acid, from the tubular fluid back into the bloodstream, further contributing to hyperuricemia. nih.gov Some studies also suggest a potential role for the OAT4 urate anion exchanger on the luminal (apical) membrane in this process. nih.gov

Table 2: Renal Transporters Implicated in Althiazide-Induced Hyperuricemia
TransporterLocationFunctionInteraction with Althiazide
OAT1 (Organic Anion Transporter 1)Basolateral Membrane (Proximal Tubule)Transports organic anions (including uric acid) from blood into tubule cells.Althiazide competes with uric acid for transport, reducing uric acid secretion. ebmconsult.comdroracle.ai
OAT4 (Organic Anion Transporter 4)Apical (Luminal) Membrane (Proximal Tubule)Exchanges anions for urate in the tubular fluid.May be involved in increasing urate levels within the tubule cell. nih.gov

Dyslipidemia: Proposed Mechanisms

The use of Althiazide can be associated with unfavorable changes in blood lipid profiles, including elevated levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides. researchgate.netirispublishers.comresearchgate.net Several mechanisms have been proposed to explain this effect:

Insulin Resistance and Hepatic Production: One theory suggests that thiazide-induced hypokalemia and the consequent reduction in insulin sensitivity may lead to an associated increase in the hepatic production of cholesterol. researchgate.net

RAAS and Sympathetic Activation: The volume contraction caused by Althiazide activates the RAAS and the sympathetic nervous system. youtube.com This can increase lipolysis, the breakdown of fats, which releases more free fatty acids into circulation. These free fatty acids are then taken up by the liver and used to synthesize triglycerides and very-low-density lipoprotein (VLDL). youtube.com

Lipoprotein Lipase Activity: Another proposed mechanism involves an alteration in the activity of lipoprotein lipase. Some evidence suggests thiazides may increase the action of this enzyme, which hydrolyzes triglycerides and VLDL, leading to an increased production of LDL cholesterol. irispublishers.com

Other Systemic Effects and Associated Research

Metabolic Alkalosis

Althiazide therapy can lead to the development of metabolic alkalosis, a condition characterized by an elevated blood pH. This occurs through several renal mechanisms. The primary action of the drug is to block the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule. droracle.aiyoutube.com This results in increased urinary excretion of chloride, often in excess of bicarbonate.

The resulting volume depletion triggers the RAAS, leading to elevated aldosterone levels. Aldosterone acts on the principal cells of the collecting ducts to increase the reabsorption of sodium. To maintain electrochemical balance, this is coupled with an increased secretion of potassium and hydrogen ions into the urine. The loss of hydrogen ions from the body contributes directly to the development and maintenance of metabolic alkalosis.

Renal Impairment and Acute Kidney Injury

The administration of thiazide diuretics, a class of drugs to which Althiazide belongs, can be associated with adverse renal effects, including renal impairment and acute kidney injury (AKI). While direct research on Althiazide is limited, mechanistic investigations into the broader class of thiazide diuretics offer insights into the potential pathways leading to these physiological responses. The primary mechanisms involve hemodynamic alterations, electrolyte and metabolic disturbances, and in some cases, direct structural changes to the kidney.

Thiazide diuretics primarily act by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water. youtube.comoup.com This diuretic effect, while beneficial for managing conditions like hypertension and edema, can also trigger a cascade of events that may compromise renal function. youtube.comyoutube.com

One of the key hemodynamic effects observed with thiazide diuretics is a potential reduction in the glomerular filtration rate (GFR). ahajournals.orgnih.gov This can be a consequence of the diuretic-induced decrease in extracellular fluid volume, which may lead to reduced renal blood flow and glomerular pressure. youtube.com In individuals with pre-existing chronic kidney disease (CKD) or other risk factors, this reduction in GFR can be more pronounced and may contribute to the development of AKI. tandfonline.com

Furthermore, the electrolyte and metabolic changes induced by thiazide diuretics play a significant role in potential renal impairment. ahrq.govnih.gov Hypokalemia, or low potassium levels, is a common adverse effect and can lead to functional and structural changes in the kidneys. nih.goveuropa.eu Similarly, hyponatremia (low sodium levels) can occur, and in severe cases, may contribute to renal dysfunction. ahrq.goveuropa.eu Thiazide diuretics can also cause hyperuricemia by increasing the reabsorption of uric acid in the proximal tubule, which may increase the risk of gout and potentially contribute to kidney injury. nih.goveuropa.eu Additionally, these diuretics can lead to dehydration, which is a known risk factor for AKI. youtube.com

Chronic use of thiazide diuretics has also been investigated for its potential to cause subtle structural damage to the kidneys. Some animal studies have suggested that long-term administration of thiazides might be associated with periglomerular fibrosis and thickening of the glomerular basement membrane, possibly due to glomerular ischemia. nih.gov

The following interactive data table summarizes the key mechanistic findings from research on thiazide diuretic-induced renal impairment and acute kidney injury.

MechanismDescription of Research FindingsPotential Clinical Manifestation
Hemodynamic AlterationsStudies have shown that thiazide diuretics can cause a decrease in the glomerular filtration rate (GFR). This is thought to be primarily due to a reduction in extracellular fluid volume and subsequent changes in renal blood flow and intraglomerular pressure. ahajournals.orgReduced kidney function, increased serum creatinine (B1669602) levels.
Electrolyte ImbalancesThiazide diuretics are known to cause hypokalemia (low potassium), hyponatremia (low sodium), and hypomagnesemia (low magnesium). ahrq.goveuropa.eu These imbalances can disrupt normal cellular function within the kidneys and contribute to renal dysfunction.Muscle weakness, arrhythmias, and in severe cases, acute kidney injury.
Metabolic DisturbancesResearch has demonstrated that thiazide diuretics can lead to hyperuricemia (elevated uric acid levels) by increasing its reabsorption in the proximal tubules. nih.gov They can also cause hyperglycemia (high blood sugar). nih.govGout, potential for uric acid nephropathy, and exacerbation of diabetes which is a risk factor for kidney disease.
Volume DepletionThe primary diuretic action of thiazides can lead to significant fluid loss, resulting in dehydration. youtube.com In susceptible individuals, this can precipitate acute kidney injury. europa.euDecreased urine output, signs of dehydration, and a sharp decline in kidney function.
Structural Changes (from animal studies)Some animal studies have indicated that chronic thiazide administration may lead to subtle glomerular injury, including periglomerular fibrosis and thickening of the glomerular basement membrane, potentially due to oxidative stress and glomerular ischemia. nih.govProgressive decline in renal function over time.

Drug Drug Interaction Studies Involving Althiazide

Methodologies for Assessing Drug Interactions (e.g., In Vitro and In Vivo)

The assessment of drug-drug interactions typically employs a systematic and mechanistic approach, beginning with in vitro evaluations and progressing to in vivo studies. This comprehensive strategy aims to identify potential interactions, elucidate their mechanisms, and predict their clinical significance. europa.euevotec.comfda.gov

In Vitro Studies

In vitro studies are foundational in predicting a compound's potential for drug-drug interactions. These experiments are conducted outside of living organisms, often using human-derived cellular systems or enzymes. europa.eupharmaron.com

Metabolism-Mediated Interactions (Enzyme Inhibition and Induction): A primary focus of in vitro DDI studies is to evaluate a drug's potential to inhibit or induce drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A). pharmaron.comnih.govnih.govich.org

Inhibition Assays: These studies determine if an investigational drug can inhibit the activity of major drug-metabolizing enzymes. Inhibition can lead to increased plasma concentrations of co-administered drugs that are substrates of these enzymes, potentially resulting in toxicity. Both reversible and time-dependent inhibition are assessed. pharmaron.comnih.govich.org

Induction Assays: These assays investigate whether a drug can up-regulate the expression of drug-metabolizing enzymes. Enzyme induction can accelerate the metabolism of co-administered drugs, leading to decreased plasma levels and potentially reduced efficacy. pharmaron.comnih.govich.org

Beyond CYPs, the potential for interactions with other enzymes like UDP-glucuronosyltransferases (UGTs) is also considered, especially if glucuronidation is a major elimination pathway. ich.org

Transporter-Mediated Interactions: Drug transporters, membrane-bound proteins facilitating the movement of substances across cell membranes, are critical determinants of drug absorption, distribution, and elimination. In vitro studies assess if an investigational drug is a substrate for or an inhibitor of key transporters. nih.govpharmaron.comnih.govnih.govfda.gov

Substrate Identification: Determines which transporters (e.g., P-glycoprotein (P-gp), BCRP, OATP1B1, OATP1B3, OAT1, OAT3, OCT1, OCT2) are involved in the uptake or efflux of the drug. nih.govnih.govfda.gov

Inhibition Assays: Evaluates the drug's potential to inhibit these transporters. Inhibition of efflux transporters can increase systemic exposure, while inhibition of uptake transporters can decrease it. nih.govnih.govfda.gov

In vitro data provide mechanistic information and kinetic parameters, guiding the need for and design of subsequent clinical studies. pharmaron.com

In Vivo Studies

In vivo studies, typically conducted in humans, are essential to confirm and quantify the clinical relevance of potential drug interactions identified in vitro. europa.euevotec.comfda.gov

Clinical Pharmacokinetic DDI Studies: These studies measure changes in the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs when co-administered. evotec.com

They often involve administering a probe substrate (a drug known to be metabolized by a specific enzyme or transported by a specific transporter) with and without the investigational drug. nih.gov

Pharmacokinetic parameters such as area under the curve (AUC) and maximum plasma concentration (Cmax) are compared to determine the magnitude of the interaction. nih.gov

Crossover designs are frequently employed to minimize inter-individual variability.

Clinical Pharmacodynamic DDI Studies: These studies assess whether the pharmacological effect (therapeutic or adverse) of one drug is altered by another. europa.euevotec.comfda.gov

They are particularly important when drugs share similar or opposing pharmacological targets or effects. europa.eu

For Althiazide, its combined use with spironolactone (B1682167), leading to enhanced blood pressure reduction, exemplifies a pharmacodynamic interaction studied in vivo. nih.gov

Regulatory Guidance: Regulatory bodies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) provide comprehensive guidelines for conducting DDI studies, emphasizing a risk-based approach to ensure patient safety and inform prescribing information. europa.eupharmaron.comnih.gov

Advanced Research Methodologies and Emerging Technologies in Althiazide Research

Analytical Techniques for Althiazide Quantification in Biological Matrices

Accurate quantification of Althiazide in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Due to the complex nature of biological samples, which contain numerous interfering compounds, robust sample preparation and highly selective analytical methods are paramount nih.gov.

Chromatographic and Spectrophotometric Methods

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC), are widely employed for determining drug concentrations in biological matrices such as plasma and serum wikipedia.orgmims.com. These techniques offer high sensitivity and specificity, enabling the separation and quantification of Althiazide from endogenous components wikipedia.org. Early attempts to screen for diuretics, including Althiazide, in doping control were based on HPLC with UV diode array detectors, which facilitated peak identification mims.com. Various chromatographic methods are also utilized for the analysis of hypotensive compounds, a class that includes Althiazide mdpi.com.

Spectrophotometric methods are also used in bioanalysis to measure drug concentrations in biological samples like plasma, urine, or blood, supporting pharmacokinetic studies and therapeutic drug monitoring wikipedia.org. These methods are valued for their simplicity and cost-effectiveness wikipedia.org. However, for complex biological matrices, spectrophotometric techniques alone may face selectivity limitations due to the presence of other light-absorbing compounds wikipedia.orgnih.gov. Sample preparation, involving dissolving the compound in an appropriate solvent and adding reagents to induce a measurable color change, is a critical step in spectrophotometric analysis wikipedia.org.

Mass Spectrometry Applications

Mass spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS), represents a powerful analytical tool for the quantification of drugs, including Althiazide, in biological samples nih.govmims.commims.comfishersci.caguidetopharmacology.orgnih.gov. These techniques offer superior sensitivity, specificity, and the ability to handle complex biological matrices effectively nih.govmims.comguidetopharmacology.orgnih.gov.

LC-MS is specifically mentioned for the analysis of Althiazide mims.com. LC-MS/MS has proven particularly effective for the detection of diuretics, such as Althiazide, in human urine for anti-doping analysis mims.comfishersci.ca. This method is capable of overcoming challenges associated with screening for a wide variety of target analytes in a single sample and the demand for rapid results fishersci.ca. The ability to directly inject diluted urine samples into LC-MS/MS systems without extensive clean-up procedures can provide optimal sensitivity, minimizing issues related to matrix effects mims.com. The high resolving power and accurate mass capabilities of high-resolution mass spectrometry (HRMS) further enhance selectivity, allowing for the distinction and quantification of very similar molecules in complex biological matrices guidetopharmacology.org.

Genomic and Proteomic Approaches to Thiazide Response

Pharmacogenomics, a field that investigates how an individual's genetic makeup influences their response to drugs, plays a pivotal role in understanding the variable efficacy and potential for adverse effects associated with thiazide diuretics nih.gov.

Pharmacogenomics of Althiazide Efficacy and Adverse Effects

While specific pharmacogenomic studies focusing solely on Althiazide are not widely detailed, research on the broader class of thiazide diuretics, such as hydrochlorothiazide (B1673439) (PubChem CID: 3639) and chlorthalidone (B1668885) (PubChem CID: 2732), provides significant insights into the genetic underpinnings of drug response. Genetic polymorphisms can influence drug responses through various mechanisms, including their impact on drug metabolism, transport, and interaction with drug targets. The observed inter-individual variability in the effectiveness of thiazide diuretics, like hydrochlorothiazide, underscores the importance of pharmacogenomic investigations to personalize treatment strategies.

Pharmacogenomic studies also explore genetic predispositions to certain drug-related outcomes. For instance, research has investigated genetic variants associated with metabolic changes induced by thiazides, such as hyperglycemia and dyslipidemia. The integration of pharmacogenomic insights holds promise for optimizing therapeutic outcomes and potentially mitigating the risk of drug-related complications by tailoring therapy to an individual's genetic profile nih.gov.

Identification of Genetic Variants Affecting Response

Numerous single nucleotide polymorphisms (SNPs) have been identified that significantly influence an individual's response to thiazide diuretics. These genetic variations can affect both the efficacy of blood pressure reduction and other physiological responses.

For example, the SNP rs10995 in the VASP gene (encoding vasodilator-stimulated phosphoprotein) has been consistently associated with the response to hydrochlorothiazide. Carriers of the G allele for this SNP have demonstrated a greater blood pressure-lowering response to hydrochlorothiazide and increased VASP mRNA expression. This association was further validated in an independent cohort treated with chlorthalidone.

Other notable genetic variants linked to thiazide diuretic response include:

ADD1 (alpha-adducin 1) : Polymorphisms in this gene have been suggested to influence blood pressure response to thiazide diuretics.

WNK1 and NEDD4L : Genetic variants in these genes, particularly the G-C haplotype of NEDD4L (involving SNPs rs4149601 and rs292449), have been associated with a better response to hydrochlorothiazide in white hypertensive patients.

NOS3 : The intronic variant rs2070744 in the NOS3 gene has been implicated in variable responses to thiazide diuretics, with CC genotype carriers showing an increased risk of resistant hypertension.

Chromosome 12q15 : A specific locus on chromosome 12q15, near the FRS2 gene, has also shown an association with antihypertensive response to hydrochlorothiazide.

YEATS4 : Polymorphisms in the YEATS4 gene, such as rs7297610, may predict blood pressure response to thiazide diuretics, particularly in populations of African ancestry.

These findings highlight the complex genetic architecture underlying individual variability in response to thiazide diuretics, paving the way for more personalized treatment approaches.

Genetic Variant (SNP)GeneAssociated Effect on Thiazide ResponsePopulation Studied (Example)Source
rs10995VASPGreater blood pressure response; increased VASP mRNA expressionGeneral, replicated in chlorthalidone users
rs3825926, rs4867623, rs321329, rs321320-Affects hydrochlorothiazide responseGENRES, PEAR, GERA studies
G-C haplotype (rs4149601, rs292449)NEDD4LBetter hydrochlorothiazide responseWhite hypertensive patients
rs2070744NOS3Increased risk of resistant hypertension (CC genotype)General
rs2776546 (A allele)CSMD1 and CUBIncreased response to thiazide diureticsCaucasian
rs7297610YEATS4May predict blood pressure responseAfrican ancestry populations

Application of Artificial Intelligence (AI) and Machine Learning in Thiazide Research

Artificial Intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and development, including the field of pharmacogenomics, by enabling the analysis of vast and complex datasets to predict drug responses and optimize therapeutic strategies nih.gov.

In the context of thiazide research, AI and ML applications include:

Prediction of Adverse Event Risk : AI and ML models have been successfully applied to predict the risk of adverse events associated with thiazide therapy. For instance, a Danish nationwide cohort study utilized causal machine learning to predict the risk of thiazide-induced hyponatremia. The study indicated that by identifying and assigning alternative antihypertensive drugs to a high-risk group (10% of thiazide users with a predicted average excess risk of 7.4% compared to the population average of 1.8%), the incidence of hyponatremia could be significantly reduced at a population level.

Identification of Clinical Determinants for Drug-Related Changes : Machine learning algorithms have been instrumental in pinpointing clinical factors that influence specific physiological changes related to thiazide therapy. A retrospective cross-sectional study analyzing a cohort of 143 patients applied various ML algorithms (Random Forest, Neural Network, Support Vector Machine, and Gradient Boosting regressions) to identify clinical determinants influencing uric acid elevation with thiazide therapy initiation or dose escalation. The Gradient Boosting regression model demonstrated the highest predictive accuracy (R2 = 0.779). Key features identified as significant influencers included uncontrolled diabetes, baseline estimated glomerular filtration rate (eGFR) levels, absence of insulin (B600854), the specific action of indapamide (B195227) (PubChem CID: 3702), and the absence of statin treatment.

Optimization of Treatment Protocols and Personalized Medicine : AI and ML algorithms can analyze extensive genomic, clinical, and lifestyle data to predict individual drug responses with higher accuracy, thereby optimizing treatment protocols and minimizing adverse drug reactions nih.gov. This integration of genomic biomarker identification with machine learning is a promising avenue for tailoring antihypertensive therapy to individual patients.

Drug Discovery and Repurposing : Beyond direct patient response prediction, AI and ML contribute to broader drug discovery efforts, including the identification of new genetic targets and assisting in drug repurposing and de novo drug design nih.gov.

The application of AI and ML in thiazide research represents a significant step towards more personalized and effective therapeutic interventions, leveraging large-scale data analysis to improve patient outcomes.

Application AreaAI/ML Methodologies UsedKey Findings/ImpactSource
Prediction of Thiazide-induced Hyponatremia RiskCausal Machine LearningIdentified high-risk patient groups; predicted significant reduction in hyponatremia by alternative drug assignment
Identification of Uric Acid Elevation Determinants with Thiazide TherapyRandom Forest, Neural Network, Support Vector Machine, Gradient Boosting RegressionsGradient Boosting model showed highest accuracy (R2=0.779); identified factors like uncontrolled diabetes, eGFR, insulin/statin absence, indapamide action
General Pharmacogenomics and Personalized TherapyAI and Machine Learning AlgorithmsAnalyze genomic, clinical, lifestyle data to predict drug response, optimize protocols, minimize adverse reactions, identify new genetic targets nih.gov

AI for Clinical Trial Design and Optimization

Key Applications in Clinical Trial Design and Optimization:

Protocol Optimization: AI-powered predictive analytics can analyze historical trial data to identify patterns and predict potential outcomes, thereby optimizing study protocols. This includes suggesting adjustments to parameters such as sample size, endpoint selection, and stratification strategies to enhance trial effectiveness and efficiency mdpi.comfrontiersin.org.

Patient Recruitment and Selection: One of the most significant bottlenecks in clinical trials is patient recruitment. AI can leverage historical data to identify appropriate study sites and efficiently match patients to trials based on diverse demographics and disease characteristics, potentially reducing recruitment time and cost techtarget.commodernvivo.com. AI can also promote greater diversity in clinical trials and reduce biases in patient selection by objectively analyzing data techtarget.com.

Real-time Monitoring and Adaptive Trials: AI monitoring systems can analyze incoming data streams during a trial, supporting dynamic adjustments such as dose modification, cohort expansion, or early termination based on predefined statistical thresholds mdpi.com. AI can also improve patient adherence and retention through tools like smartphone alerts and electronic tracking fda.gov.

Data Analysis and Inference: AI is utilized to analyze vast amounts of data from both clinical trials and observational studies, helping to make inferences regarding the safety and effectiveness of the drug being evaluated fda.gov. AI-discovered molecules have shown promising success rates in early-phase trials, with 80–90% success in Phase 1 trials and 40% in Phase 2 trials, surpassing traditional benchmarks mdpi.com.

Table 1: Impact of AI on Clinical Trial Efficiency

Aspect of Clinical TrialTraditional ApproachAI-Enhanced ApproachPotential ImpactSource
Trial Design Manual, iterativePredictive analytics, scenario simulationOptimized protocols, reduced errors mdpi.comfrontiersin.org
Patient Recruitment Time-consuming, broad criteriaData-driven patient matching, site selectionFaster enrollment, improved patient stratification, increased diversity techtarget.commodernvivo.com
Data Analysis Laborious, prone to human errorAutomated, real-time analysisAccelerated insights, enhanced accuracy techtarget.comfda.gov
Timelines Lengthy (10-15 years for drug to market)Streamlined processes, accelerated phasesReduced time to market (e.g., preclinical in 30 months vs. 3-6 years) techtarget.comjheor.org
Costs High ($2.6 billion average per drug)Optimized resource allocation, reduced failuresSignificant cost reduction techtarget.comnih.gov

Predictive Modeling for Drug Response and Toxicity

Predictive modeling, often powered by machine learning algorithms, is a critical component in assessing drug efficacy and potential toxicity, allowing researchers to forecast how individuals or patient subgroups might respond to a particular treatment mdpi.compaperswithcode.com. This capability is instrumental in refining drug candidates and personalizing medicine.

Key Aspects of Predictive Modeling:

Efficacy Prediction: Machine learning algorithms can analyze various data types, including genomic profiles, drug structures, and historical medical records, to predict the effectiveness of drug treatments mdpi.compaperswithcode.com. This enables informed decisions regarding trial design and helps identify patients most likely to benefit from a specific therapy rws.com.

Toxicity Prediction: Predicting potential drug toxicity is as crucial as assessing efficacy for regulatory approval nih.gov. AI models can process vast chemical spaces and integrate multiple data sources, such as molecular property descriptors and high-content screening images, to detect subtle toxicity signals that traditional assays might miss patsnap.com. Large toxicology databases, such as the US Tox21 program, provide extensive data for training these models, which have shown reliability comparable to animal models in predicting human toxicity levels nih.govacs.org.

Personalized Medicine: Predictive models can leverage patient-specific data, including genetic information and multi-omic profiles, to predict individual drug responses and identify gene polymorphisms that may alter drug disposition, efficacy, or enhance toxicity mdpi.comnih.govbiorxiv.org. This facilitates the development of tailored treatment plans, ensuring optimal results with fewer side effects paperswithcode.comnih.gov.

Mechanism of Action and Combination Therapies: Predictive models can also help deconvolute a drug's mechanism of action and propose effective combination therapies by simulating drug effects on specific pathways biorxiv.org.

Table 2: Data Types and Predictive Modeling Outcomes

Data TypeExamplesPredictive Modeling OutcomeSource
Genomic Data Gene expression profiles, SNPsPatient-specific drug response, identification of responders/non-responders paperswithcode.comnih.govbiorxiv.org
Chemical Structure Information Molecular descriptors, graph representationsDrug efficacy, potential toxicity, molecular interactions mdpi.compatsnap.comacs.org
In Vitro Toxicity Data Tox21 assays, high-content imagingHepatotoxicity, cardiotoxicity, genomic toxicity nih.govpatsnap.comacs.org
Historical Clinical Trial Data Patient demographics, treatment outcomesTrial success rates, optimal dosage, adverse event prediction mdpi.comfrontiersin.orgfda.gov
Multi-omic Data Proteomics, metabolomicsHolistic view of disease state, improved prediction accuracy nih.gov

Big Data Analytics in Large-Scale Clinical Studies

Big Data Analytics (BDA) involves the collection, manipulation, and analysis of massive, diverse clinical datasets to derive actionable insights within3.comnih.gov. In large-scale clinical studies, BDA provides the capability to process and interpret a high volume, variety, and velocity of information, fundamentally streamlining complex processes and improving efficiency within3.com.

Role of Big Data Analytics in Clinical Studies:

Enhanced Data Processing and Interpretation: Pharmaceutical companies accumulate vast amounts of data from sources such as electronic health records, genomic databases, and real-world evidence rws.comnih.govhilarispublisher.com. BDA tools, including cloud computing, AI, and advanced analytics, enable researchers to process and interpret this information rapidly, identifying patterns and correlations that might not be apparent using traditional methods rws.comwithin3.com.

Optimizing Patient Recruitment and Monitoring: BDA can significantly improve patient recruitment by analyzing large datasets to identify suitable candidates, which is a primary concern in clinical trials within3.com. It also plays a role in monitoring patients effectively during trials, contributing to higher success rates nih.gov.

Real-World Evidence (RWE) Generation: BDA facilitates the analysis of real-world evidence, which includes data from electronic health records, insurance claims, and observational studies rws.com. This provides valuable insights into drug performance in diverse patient populations outside of controlled trial settings, contributing to a more comprehensive understanding of drug efficacy and safety rws.com.

Accelerating Drug Development: By integrating and analyzing genetic information, clinical trial data, and RWE, BDA can streamline the drug discovery process, from target identification to lead optimization and clinical trial design rws.comhilarispublisher.com. This has the potential to lead to the development of more effective and targeted therapies rws.com.

Precision Medicine: BDA is a cornerstone of precision medicine, enabling the integration of diverse data types to tailor medical treatment to individual characteristics. It helps in identifying genetic variants associated with disease risk and drug response, providing clinicians with real-time recommendations nih.govhilarispublisher.com.

Table 3: Benefits of Big Data Analytics in Clinical Studies

Benefit AreaDescriptionSource
Efficiency & Speed Accelerates data processing, reduces time and cost of trials rws.comwithin3.com
Patient Insights Improves patient recruitment, stratification, and monitoring nih.govmodernvivo.comwithin3.com
Data Integration Combines diverse datasets (genomic, clinical, RWE) for holistic views rws.comnih.govhilarispublisher.com
Decision Making Provides data-driven insights for diagnosis, treatment, and prevention nih.gov
Precision Medicine Enables personalized diagnostics and treatment selection nih.govhilarispublisher.com
Knowledge Generation Facilitates additional findings beyond pre-specified outcomes, generalizable knowledge within3.com

Conclusion and Future Research Perspectives for Althiazide

Synthesis of Current Knowledge and Unanswered Questions

Althiazide, a thiazide-type diuretic, is understood to exert its primary effect by inhibiting the sodium-chloride (Na+/Cl−) cotransporter located in the distal convoluted tubule of the nephron. nih.govgoodrx.com This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of salt and water (natriuresis and diuresis). nih.govgoodrx.com This diuretic action reduces extracellular fluid and plasma volume, which contributes to a decrease in cardiac output and blood pressure. nih.gov Beyond this acute diuretic effect, the long-term antihypertensive properties of thiazides like Althiazide are also attributed to a reduction in peripheral vascular resistance through mechanisms that are not fully elucidated, but may involve direct effects on vascular smooth muscle. nih.govgoodrx.com

Despite its well-established role, significant questions about the pharmacology of Althiazide and related thiazide diuretics remain. A primary unanswered question is the precise molecular mechanism behind their chronic vasodilatory effects, which are crucial for sustained blood pressure control. nih.gov Furthermore, the clinical observation of diuretic resistance, where the kidney compensates for the drug's action, is an area of active investigation. Recent research has identified that the kidney can activate complex compensatory pathways involving nearly 400 genes to retain salt, which can counteract the therapeutic effect of thiazides. cme30.eu Understanding this adaptive response is critical to overcoming treatment failure. cme30.eu

Another area of uncertainty involves the clinical differences observed between thiazide-type (TT) diuretics, such as Althiazide, and thiazide-like (TL) diuretics. ahajournals.org Some meta-analyses suggest that TL diuretics may offer superior cardiovascular risk reduction compared to TT diuretics, even when accounting for blood pressure reduction. ahajournals.org The pharmacological or pharmacokinetic basis for this potential difference is not fully understood and represents a significant gap in current knowledge. ahajournals.org

Prioritization of Future Research Avenues

To address the existing knowledge gaps and optimize the therapeutic use of Althiazide, future research should be prioritized across several key domains. Elucidating the non-diuretic, vascular mechanisms of action is a high priority. Additionally, understanding and overcoming diuretic resistance is crucial for improving patient outcomes. Comparative effectiveness studies are also needed to clarify the relative benefits of different thiazide diuretics.

Research Priority Area Key Research Question Potential Impact
Molecular Pharmacology What are the specific molecular pathways through which Althiazide induces vasodilation independent of its diuretic effect? nih.govDevelopment of novel antihypertensive agents that leverage these pathways with potentially fewer metabolic effects.
Mechanisms of Resistance Which genetic and signaling pathways are central to the kidney's compensatory salt retention in response to Althiazide? cme30.euIdentification of biomarkers to predict non-responders and development of adjunct therapies to overcome resistance. cme30.eu
Comparative Effectiveness Do thiazide-type diuretics like Althiazide have different long-term cardiovascular outcomes compared to thiazide-like diuretics? ahajournals.orgRefinement of clinical guidelines for hypertension to ensure optimal diuretic selection for individual patients. ahajournals.org
Pharmacogenomics Are there specific genetic variants that influence patient response to Althiazide's antihypertensive effects?Enables a personalized medicine approach to hypertension treatment, maximizing efficacy.

Potential for Repurposing or Novel Therapeutic Applications of Althiazide

Drug repurposing, the identification of new therapeutic uses for existing approved drugs, offers a cost-effective and accelerated pathway for addressing unmet medical needs. novapublishers.combyarcadia.org For Althiazide and other thiazide diuretics, research has pointed toward several potential applications beyond their primary indications for hypertension and edema. nih.gov

One of the most promising areas is in the management of kidney stones (nephrolithiasis). nih.gov Thiazides are known to decrease the urinary excretion of calcium while increasing its reabsorption into the blood. nih.govyoutube.com This effect can be beneficial for preventing the formation of calcium-containing kidney stones. youtube.com Another significant emerging application is in patients with advanced chronic kidney disease (CKD). mdpi.com Historically, thiazides were considered ineffective in patients with significantly reduced kidney function, but recent high-quality trials have challenged this, showing that agents from this class can produce significant blood pressure reduction even in patients with stage IV CKD. mdpi.com

Potential Application Underlying Mechanism Supporting Rationale
Nephrolithiasis (Kidney Stones) Reduces urinary calcium excretion by enhancing reabsorption in the distal tubule. nih.govThe resulting hypercalcemic effect in the blood is linked to lower calcium concentration in the urine, preventing stone formation. nih.govyoutube.com
Advanced Chronic Kidney Disease (CKD) Potent diuretic and antihypertensive effects are maintained even at low glomerular filtration rates. mdpi.comRecent randomized controlled trials have demonstrated efficacy in lowering blood pressure in patients with advanced CKD, a previously unaddressed patient group for this drug class. mdpi.com
Refractory Edema in Heart Failure Synergistic effect with loop diuretics ("sequential nephron blockade"). nih.govBy blocking sodium reabsorption at a different site (distal convoluted tubule), thiazides can overcome the compensatory response that occurs with chronic loop diuretic use. nih.gov

Collaborative Research Frameworks and International Initiatives

Advancing the understanding and application of Althiazide will require robust collaborative research frameworks and international initiatives. The complexity of hypertension and cardiovascular disease necessitates large-scale, pragmatic clinical trials that are often beyond the scope of single research institutions. Historical examples like the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT), which involved a large collaborative research group, have been instrumental in shaping treatment guidelines for hypertension. mdpi.comnih.gov

Future initiatives should focus on establishing similar large-scale, comparative effectiveness trials to definitively compare thiazide-type diuretics like Althiazide with thiazide-like diuretics. ahajournals.org Modernizing these collaborations through the use of web-based platforms for data capture from electronic health records could facilitate more efficient and cost-effective research within real-world clinical settings. clinicaltrials.gov Such platforms can enable physicians from diverse locations, including those serving under-served populations, to enroll eligible patients and contribute to a large, shared database. clinicaltrials.gov

Furthermore, international health organizations and professional societies that develop clinical practice guidelines, such as the American Heart Association, provide a collaborative framework for synthesizing new research evidence and translating it into clinical practice. ajmc.com Integrating findings from new Althiazide research into these global guideline development processes is essential for ensuring that the latest evidence informs patient care worldwide.

Q & A

Q. How do formulation excipients influence Althiazide’s stability in solid dosage forms?

  • Methodology : Use accelerated stability testing (40°C/75% RH) with HPLC-UV to track degradation products (e.g., sulfonic acid derivatives). Pair with X-ray powder diffraction (XRPD) to monitor crystallinity changes. Excipient compatibility studies should include magnesium stearate and lactose .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.